molecular formula C7H13NO2 B2978422 (3S,4S)-Methyl 4-methylpyrrolidine-3-carboxylate CAS No. 1065331-03-4; 1690062-05-5

(3S,4S)-Methyl 4-methylpyrrolidine-3-carboxylate

Cat. No.: B2978422
CAS No.: 1065331-03-4; 1690062-05-5
M. Wt: 143.186
InChI Key: KXYSKSUNLWRSFW-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4S)-Methyl 4-methylpyrrolidine-3-carboxylate is a chemical compound with the molecular formula C7H13NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-Methyl 4-methylpyrrolidine-3-carboxylate typically involves the esterification of 4-methylpyrrolidine-3-carboxylic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

4-methylpyrrolidine-3-carboxylic acid+methanolH2SO4(3S,4S)-Methyl 4-methylpyrrolidine-3-carboxylate+H2O\text{4-methylpyrrolidine-3-carboxylic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 4-methylpyrrolidine-3-carboxylic acid+methanolH2​SO4​​(3S,4S)-Methyl 4-methylpyrrolidine-3-carboxylate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-Methyl 4-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(3S,4S)-Methyl 4-methylpyrrolidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in receptor binding studies.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,4S)-Methyl 4-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. For example, it may act as an inhibitor or activator of certain enzymes, affecting their catalytic activity. The compound’s structure allows it to fit into the active sites of enzymes or receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate
  • (3S,4S)-Propyl 4-methylpyrrolidine-3-carboxylate
  • (3S,4S)-Butyl 4-methylpyrrolidine-3-carboxylate

Uniqueness

(3S,4S)-Methyl 4-methylpyrrolidine-3-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to its ethyl, propyl, and butyl analogs, the methyl ester may exhibit different reactivity and binding affinities, making it valuable for specific applications.

Properties

CAS No.

1065331-03-4; 1690062-05-5

Molecular Formula

C7H13NO2

Molecular Weight

143.186

IUPAC Name

methyl (3S,4S)-4-methylpyrrolidine-3-carboxylate

InChI

InChI=1S/C7H13NO2/c1-5-3-8-4-6(5)7(9)10-2/h5-6,8H,3-4H2,1-2H3/t5-,6-/m1/s1

InChI Key

KXYSKSUNLWRSFW-PHDIDXHHSA-N

SMILES

CC1CNCC1C(=O)OC

solubility

not available

Origin of Product

United States

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